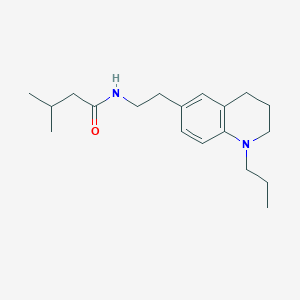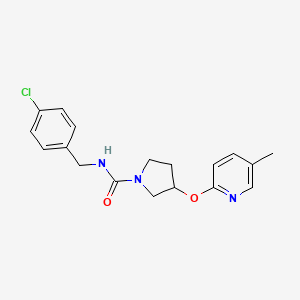
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as CMPD101, is a small molecule that has gained attention for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to inhibit the activity of a protein called JAK2, which is involved in the regulation of cell growth and differentiation. This inhibition leads to a decrease in the proliferation of cancer cells and a reduction in inflammation. The mechanism of action of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is complex, and further research is needed to fully understand its effects on JAK2 activity.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the modulation of immune responses. These effects have been studied in vitro and in vivo, and further research is needed to fully understand the potential therapeutic applications of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its high purity and stability. However, its limitations include its cost and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several potential future directions for research related to N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, including its use in combination with other therapeutic agents, its potential as a treatment for neurological disorders, and its use in the development of new cancer treatments. Further research is needed to fully understand the potential applications of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in these areas.
In conclusion, N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a promising small molecule that has gained attention for its potential use in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential therapeutic applications of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been achieved using different methods, including the use of a palladium-catalyzed cross-coupling reaction and a Suzuki-Miyaura coupling reaction. These methods have been optimized to produce high yields of pure N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been used in various scientific research applications, including studies related to cancer, inflammation, and neurological disorders. It has been shown to have potential as a therapeutic agent in these areas, and its mechanism of action and physiological effects have been extensively studied.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-2-7-17(20-10-13)24-16-8-9-22(12-16)18(23)21-11-14-3-5-15(19)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUCUVCJZIONQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline](/img/structure/B2933375.png)
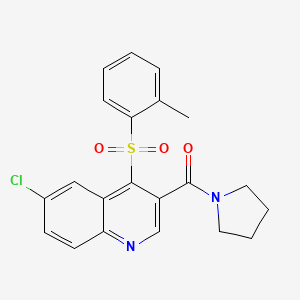

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2933381.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933382.png)
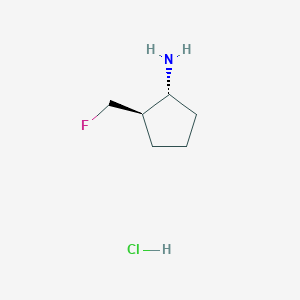
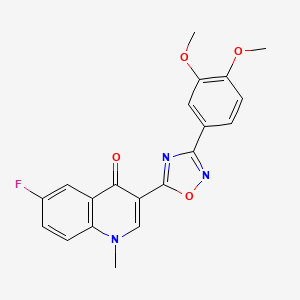
![2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2933388.png)
![4-[Methyl(prop-2-enoyl)amino]-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933390.png)
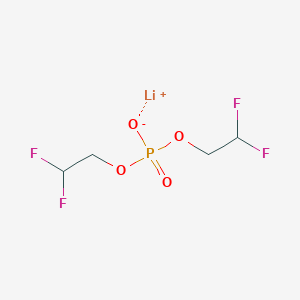
![6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933394.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2933395.png)
![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)
